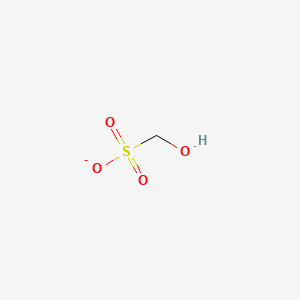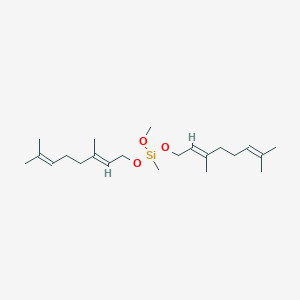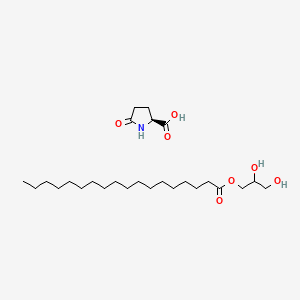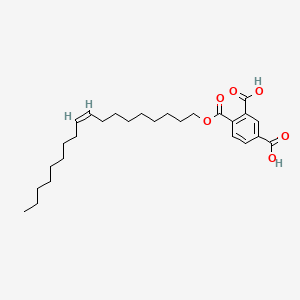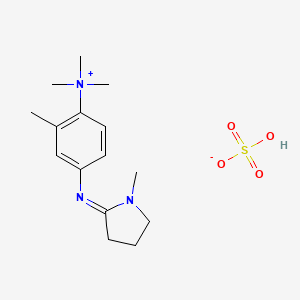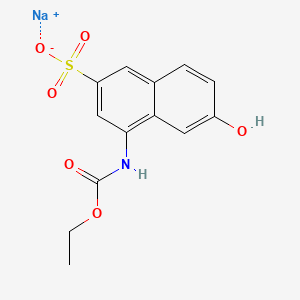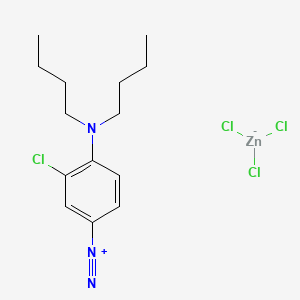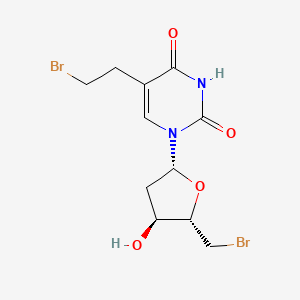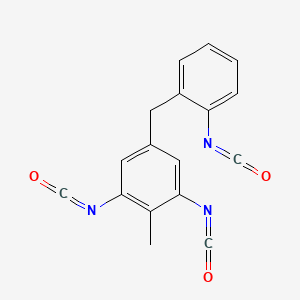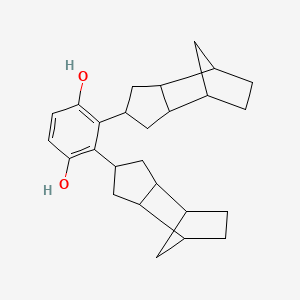
Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and functional groups. The compound is characterized by the presence of a sulphonate group, a hydroxy group, and a butynyl group, which contribute to its diverse chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate typically involves the reaction of 2-butyne-1,4-diol with 1,2-oxathiolane 2,2-dioxide in the presence of sodium hydroxide . This reaction results in the formation of the desired compound through a series of steps that include the formation of intermediate products and their subsequent conversion to the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves precise control of temperature, pressure, and the concentration of reactants.
化学反応の分析
Types of Reactions
Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups replacing the sulphonate group.
科学的研究の応用
Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.
作用機序
The mechanism of action of Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate involves its interaction with molecular targets through its functional groups. The hydroxy and sulphonate groups can form hydrogen bonds and ionic interactions with target molecules, while the butynyl group can participate in various chemical reactions. These interactions and reactions contribute to the compound’s effects in different applications .
類似化合物との比較
Similar Compounds
- Sodium 2-hydroxy-3-((4-hydroxy-2-butynyl)oxy)propanesulphonate
- 2-Butyne-1,4-diol, reaction products with 1,2-oxathiolane 2,2-dioxide and sodium hydroxide
Uniqueness
Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a unique balance of oxidation, reduction, and substitution capabilities, making it versatile for various applications .
特性
CAS番号 |
75032-91-6 |
|---|---|
分子式 |
C7H11NaO5S |
分子量 |
230.22 g/mol |
IUPAC名 |
sodium;3-(4-hydroxybut-2-ynoxy)propane-1-sulfonate |
InChI |
InChI=1S/C7H12O5S.Na/c8-4-1-2-5-12-6-3-7-13(9,10)11;/h8H,3-7H2,(H,9,10,11);/q;+1/p-1 |
InChIキー |
IGRGEBBXERSCPC-UHFFFAOYSA-M |
正規SMILES |
C(COCC#CCO)CS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



